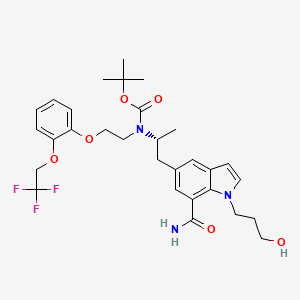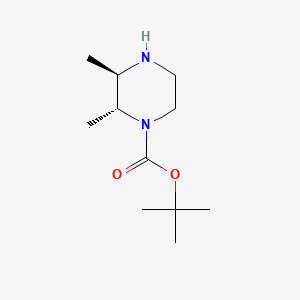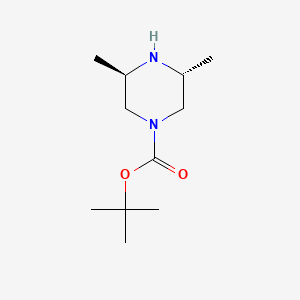
2,3-Butanedione-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butanedione-13C4: is a labeled isotopic compound of 2,3-butanedione, also known as diacetyl. This compound is characterized by the presence of four carbon-13 isotopes, making it useful in various scientific research applications. It is a yellow or green liquid with a distinct buttery flavor and is commonly used in flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Butanedione-13C4 typically involves the isotopic labeling of 2,3-butanedione. One common method is the catalytic oxidation of 2,3-butanediol using a labeled oxidizing agent. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes .
Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of glucose by specific strains of bacteria. The fermentation process is optimized to achieve high yields of the labeled compound. The product is then purified using techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Butanedione-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,3-butanediol.
Substitution: It can undergo nucleophilic substitution reactions with amines to form imines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Amines and other nucleophiles are used under mild conditions.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,3-butanediol.
Substitution: Imines and other substituted products.
Applications De Recherche Scientifique
2,3-Butanedione-13C4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies and isotopic labeling experiments.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its role in the formation of amyloid-β aggregates, which are associated with Alzheimer’s disease.
Industry: Used in the flavor and fragrance industry to impart a buttery flavor to products
Mécanisme D'action
The mechanism of action of 2,3-Butanedione-13C4 involves its interaction with various molecular targets. In biological systems, it can react with amino groups in proteins to form Schiff bases, leading to the modification of protein function. This interaction is particularly relevant in the study of amyloid-β aggregation, where this compound accelerates the aggregation process .
Comparaison Avec Des Composés Similaires
2,3-Butanedione (Diacetyl): The non-labeled version of 2,3-Butanedione-13C4, commonly used in the food industry.
2,3-Pentanedione: Another diketone with similar chemical properties but a different carbon chain length.
2,3-Hexanedione: A longer-chain diketone with similar reactivity
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the fate of carbon atoms is crucial .
Propriétés
IUPAC Name |
(1,2,3,4-13C4)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13C](=O)[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.060 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one](/img/structure/B566123.png)
![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)

![(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)


![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)

